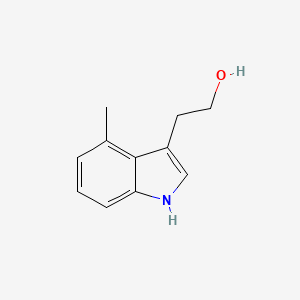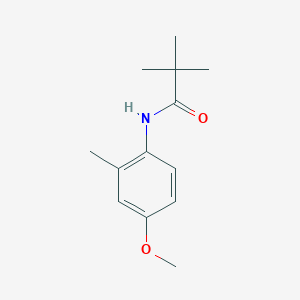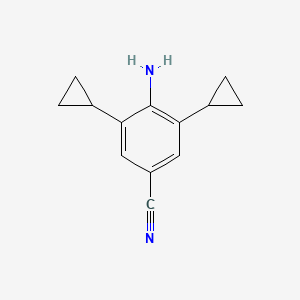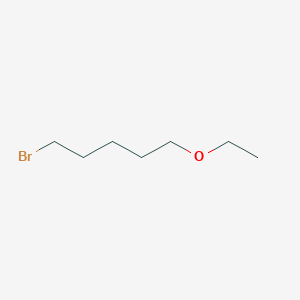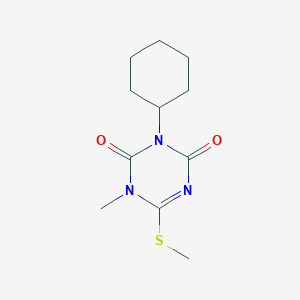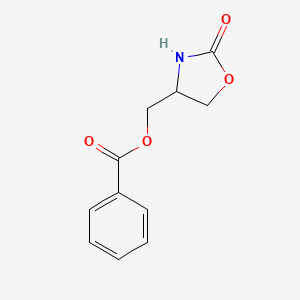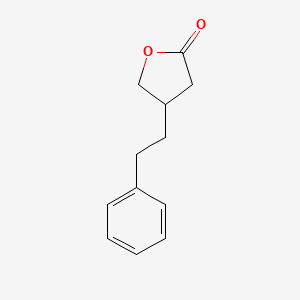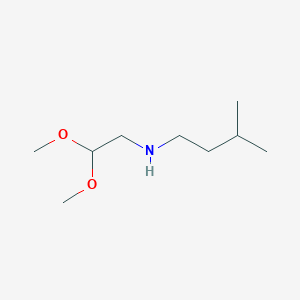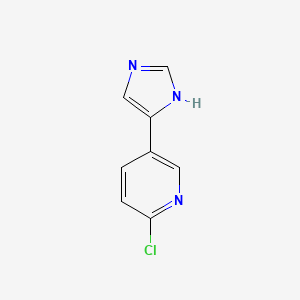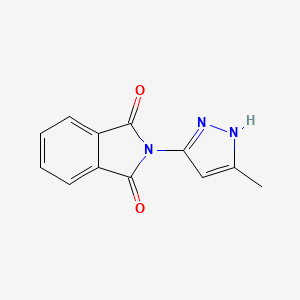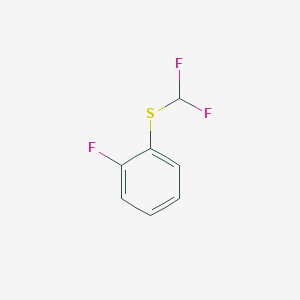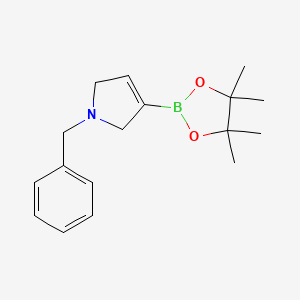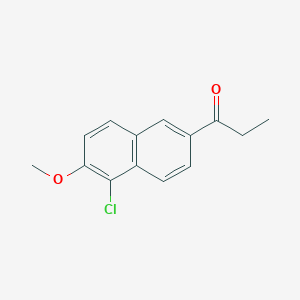
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C14H13ClO2 . It is known for its unique structure, which includes a naphthalene ring substituted with chlorine and methoxy groups.
Preparation Methods
The synthesis of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are chlorinated and methoxylated.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide
Scientific Research Applications
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer research
Comparison with Similar Compounds
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-chloro-2-naphthyl)-1-propanone and 1-(6-methoxy-2-naphthyl)-1-propanone share structural similarities.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes it unique, potentially enhancing its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
69750-45-4 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13ClO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |
InChI Key |
PSHXIXVKAXBEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
